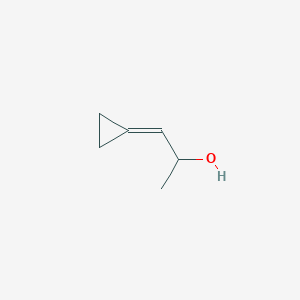

1-Cyclopropylidenepropan-2-ol

Description

Properties

CAS No. |

51499-49-1 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

1-cyclopropylidenepropan-2-ol |

InChI |

InChI=1S/C6H10O/c1-5(7)4-6-2-3-6/h4-5,7H,2-3H2,1H3 |

InChI Key |

NSNPXLYNNWXBLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C1CC1)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopropylidenepropan-2-ol can be achieved through several routes. One common method involves the reaction of cyclopropylidene with propan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Cyclopropylidenepropan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, depending on the reducing agent used.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives

Scientific Research Applications

1-Cyclopropylidenepropan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes

Mechanism of Action

The mechanism by which 1-Cyclopropylidenepropan-2-ol exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

- Molecular Formula : C₄H₇ClO

- Molar Mass : 106.55 g/mol

- Functional Groups : Chlorinated tertiary alcohol.

- Key Properties :

1-(Cyclopropylamino)-2-methylpropan-2-ol

- Molecular Formula: C₇H₁₅NO (inferred from adduct data)

- Molar Mass : 129.21 g/mol (based on [M+H]+ m/z 130.12265)

- Functional Groups: Cyclopropylamino-substituted tertiary alcohol.

- Key Properties: Collision Cross-Section (CCS): Predicted CCS values range from 128.6–139.1 Ų, suggesting moderate steric bulk . Research Gaps: No literature or patent data available, indicating novelty .

1-(Propan-2-yl)cyclopropan-1-ol (CAS 57872-32-9)

- Molecular Formula : C₆H₁₂O

- Molar Mass : 100.16 g/mol .

- Functional Groups: Isopropyl-substituted cyclopropanol.

- Key Properties :

Comparative Data Table

Structural and Functional Trends

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in 1-Chloro-2-methyl-2-propanol enhances reactivity compared to the electron-donating isopropyl group in 1-(propan-2-yl)cyclopropan-1-ol.

- Steric Effects: The cyclopropylamino group in 1-(cyclopropylamino)-2-methylpropan-2-ol introduces steric hindrance, as reflected in its higher CCS values .

- Safety Profiles: Chlorinated analogs exhibit higher acute toxicity than non-halogenated derivatives, necessitating distinct handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.